REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[CH2:16][CH2:15][CH2:14][CH2:13][O:12]3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>C(#N)C>[O:12]1[CH2:13][CH2:14][CH2:15][CH2:16][N:11]1[CH:8]1[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]1
|
Name
|
2-(1,4-dioxaspiro[4.5]decan-8-yl)-1,2-oxazinane
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)N2OCCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
treated with saturated NaHCO3 to pH 6
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue treated with saturated NaCl (2 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 4:1 EtOAc/iPrOH (×4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |